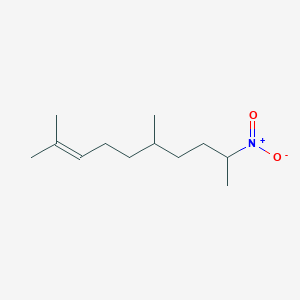
2-Decene, 2,6-dimethyl-9-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decene, 2,6-dimethyl-9-nitro- is an organic compound with the molecular formula C12H23NO2 It is characterized by the presence of a nitro group attached to a decene backbone, which includes two methyl groups at positions 2 and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decene, 2,6-dimethyl-9-nitro- typically involves the nitration of a suitable precursor. One common method is the nitration of 2,6-dimethyl-2-decene using nitric acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of 2-Decene, 2,6-dimethyl-9-nitro- may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Decene, 2,6-dimethyl-9-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The double bond in the decene backbone can be hydrogenated to form a saturated compound.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Hydrogen gas and a nickel catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Decene, 2,6-dimethyl-9-amine.
Reduction: 2-Decane, 2,6-dimethyl-9-nitro.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Decene, 2,6-dimethyl-9-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Decene, 2,6-dimethyl-9-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
2-Decene, 2,6-dimethyl-9-amine: Similar structure but with an amine group instead of a nitro group.
2-Decane, 2,6-dimethyl-9-nitro: Saturated version of the compound.
2-Decene, 2,6-dimethyl-9-thiol: Contains a thiol group instead of a nitro group.
Uniqueness
2-Decene, 2,6-dimethyl-9-nitro- is unique due to the presence of both a nitro group and a double bond in its structure
Propiedades
Número CAS |
834898-00-9 |
|---|---|
Fórmula molecular |
C12H23NO2 |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
2,6-dimethyl-9-nitrodec-2-ene |
InChI |
InChI=1S/C12H23NO2/c1-10(2)6-5-7-11(3)8-9-12(4)13(14)15/h6,11-12H,5,7-9H2,1-4H3 |
Clave InChI |
PGVHPYNHAPMHHD-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CCC(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


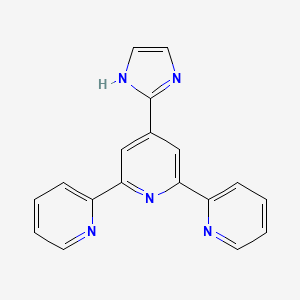
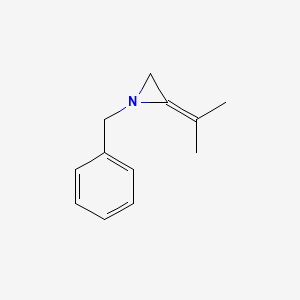
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)



![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)

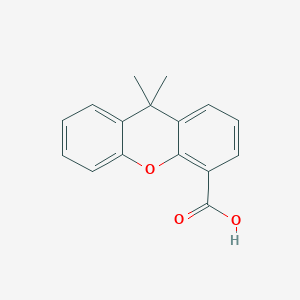
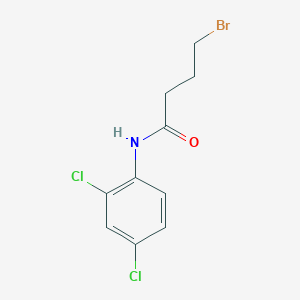
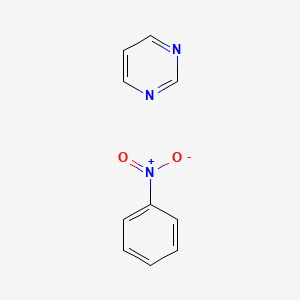
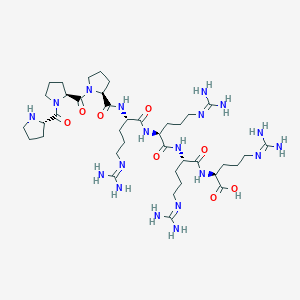
![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)
